Cas no 851947-40-5 (ethyl 4-oxo-3-phenyl-5-3-(trifluoromethyl)benzamido-3H,4H-thieno3,4-dpyridazine-1-carboxylate)

ethyl 4-oxo-3-phenyl-5-3-(trifluoromethyl)benzamido-3H,4H-thieno3,4-dpyridazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 4-oxo-3-phenyl-5-3-(trifluoromethyl)benzamido-3H,4H-thieno3,4-dpyridazine-1-carboxylate
- 851947-40-5
- ethyl 4-oxo-3-phenyl-5-(3-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- AB00670180-01
- F0641-0074
- ethyl 4-oxo-3-phenyl-5-[3-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
- AKOS024590016
- ethyl 4-oxo-3-phenyl-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate
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- インチ: 1S/C23H16F3N3O4S/c1-2-33-22(32)18-16-12-34-20(17(16)21(31)29(28-18)15-9-4-3-5-10-15)27-19(30)13-7-6-8-14(11-13)23(24,25)26/h3-12H,2H2,1H3,(H,27,30)
- InChIKey: PSRRUQGUSVWVAP-UHFFFAOYSA-N
- ほほえんだ: S1C=C2C(C(=O)OCC)=NN(C3C=CC=CC=3)C(C2=C1NC(C1C=CC=C(C(F)(F)F)C=1)=O)=O
計算された属性
- せいみつぶんしりょう: 487.08136166g/mol
- どういたいしつりょう: 487.08136166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 34
- 回転可能化学結合数: 6
- 複雑さ: 831
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 116Ų
- 疎水性パラメータ計算基準値(XlogP): 5.4
ethyl 4-oxo-3-phenyl-5-3-(trifluoromethyl)benzamido-3H,4H-thieno3,4-dpyridazine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0641-0074-1mg |
ethyl 4-oxo-3-phenyl-5-[3-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-40-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0641-0074-50mg |
ethyl 4-oxo-3-phenyl-5-[3-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-40-5 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0641-0074-2mg |
ethyl 4-oxo-3-phenyl-5-[3-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-40-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0641-0074-4mg |
ethyl 4-oxo-3-phenyl-5-[3-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-40-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0641-0074-3mg |
ethyl 4-oxo-3-phenyl-5-[3-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-40-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0641-0074-20μmol |
ethyl 4-oxo-3-phenyl-5-[3-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-40-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0641-0074-10mg |
ethyl 4-oxo-3-phenyl-5-[3-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-40-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0641-0074-25mg |
ethyl 4-oxo-3-phenyl-5-[3-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-40-5 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0641-0074-20mg |
ethyl 4-oxo-3-phenyl-5-[3-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-40-5 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0641-0074-40mg |
ethyl 4-oxo-3-phenyl-5-[3-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-40-5 | 90%+ | 40mg |
$140.0 | 2023-05-17 |
ethyl 4-oxo-3-phenyl-5-3-(trifluoromethyl)benzamido-3H,4H-thieno3,4-dpyridazine-1-carboxylate 関連文献
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ethyl 4-oxo-3-phenyl-5-3-(trifluoromethyl)benzamido-3H,4H-thieno3,4-dpyridazine-1-carboxylateに関する追加情報
Ethyl 4-Oxo-3-Phenyl-5-(3-Trifluoromethylbenzamido)-3H,4H-Thieno[3,4-d]Pyridazine-1-Carboxylate: A Comprehensive Overview
Ethyl 4-Oxo-3-Phenyl-5-(3-Trifluoromethylbenzamido)-3H,4H-Thieno[3,4-d]Pyridazine-1-Carboxylate (CAS No: 851947-40-5) is a highly complex organic compound with significant potential in the field of medicinal chemistry. This compound belongs to the class of thienopyridazines, which are known for their unique structural features and biological activities. The molecule incorporates several functional groups, including a phenyl ring, a trifluoromethyl-substituted benzamide group, and a thienopyridazine core, making it a promising candidate for drug discovery and development.
The thienopyridazine core of this compound is a fused bicyclic system consisting of a pyridazine ring and a thiophene ring. This structure provides the molecule with aromatic stability and unique electronic properties. The presence of the phenyl group at position 3 further enhances the molecule's hydrophobicity and potential for interactions with biological targets. The trifluoromethylbenzamide group at position 5 introduces both electron-withdrawing effects and additional hydrophobicity, which can be advantageous in modulating the compound's pharmacokinetic properties.
Recent studies have highlighted the importance of thienopyridazine derivatives in various therapeutic areas. For instance, researchers have explored their potential as kinase inhibitors, particularly targeting protein kinases involved in cancer signaling pathways. The trifluoromethyl group is known to enhance metabolic stability and improve bioavailability, making this compound an attractive lead for further optimization in drug development.
The synthesis of Ethyl 4-Oxo-3-Phenyl-5-(3-Trifluoromethylbenzamido)-3H,4H-Thieno[3,4-d]Pyridazine-1-Carboxylate involves a series of multi-step reactions. Key steps include the formation of the thienopyridazine core through cyclization reactions and subsequent functionalization to introduce the phenyl and trifluoromethylbenzamide groups. The use of advanced synthetic techniques, such as microwave-assisted synthesis and catalytic cross-coupling reactions, has significantly improved the efficiency and scalability of this process.
In terms of biological activity, this compound has shown promising results in preliminary assays. For example, it exhibits moderate inhibitory activity against certain kinases involved in cell proliferation and survival pathways. Additionally, its ability to penetrate cellular membranes suggests potential utility in targeting intracellular therapeutic targets.
One area of ongoing research focuses on optimizing the trifluoromethylbenzamide substituent to further enhance potency and selectivity. By modifying the substituents on the benzamide group or altering its position on the thienopyridazine core, researchers aim to achieve better engagement with target proteins while minimizing off-target effects.
Another critical aspect under investigation is the compound's pharmacokinetic profile. Studies are being conducted to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is essential for determining whether this compound can be developed into an orally bioavailable drug or if modifications are needed to improve its pharmacokinetic performance.
The integration of computational chemistry tools has also played a pivotal role in advancing research on this compound. Molecular docking studies have provided insights into how Ethyl 4-Oxo-3-Phenyl-5-(3-Trifluoromethylbenzamido)-3H,4H-Thieno[3,4-d]Pyridazine-1-Carboxylate interacts with its target proteins at the molecular level. These studies have identified key residues responsible for binding affinity and guided further optimization efforts.
In conclusion, Ethyl 4-Oxo-3-Phenyl-5-(3-Trifluoromethylbenzamido)-3H,4H-Thieno[3,4-d]Pyridazine-1-Carboxylate (CAS No: 851947-40-5) represents a compelling lead compound with significant potential in drug discovery. Its unique structural features and promising biological activity make it an attractive candidate for further exploration in various therapeutic areas. As research continues to unfold, this compound may pave the way for innovative treatments addressing unmet medical needs.
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